molecular formula C30H18N2O8 B12469692 2-oxo-2-phenylethyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

2-oxo-2-phenylethyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

Cat. No.: B12469692
M. Wt: 534.5 g/mol
InChI Key: ZDIONXPOKCFNFQ-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include nitrobenzoyl chloride, phthalic anhydride, and phenylacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in redox reactions and form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 2-[(3-NITROBENZOYL)AMINO]BENZOATE
  • Indole Derivatives

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 3-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H18N2O8

Molecular Weight

534.5 g/mol

IUPAC Name

phenacyl 3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C30H18N2O8/c33-26(18-6-2-1-3-7-18)17-40-30(37)21-9-5-10-22(15-21)31-28(35)24-13-12-20(16-25(24)29(31)36)27(34)19-8-4-11-23(14-19)32(38)39/h1-16H,17H2

InChI Key

ZDIONXPOKCFNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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